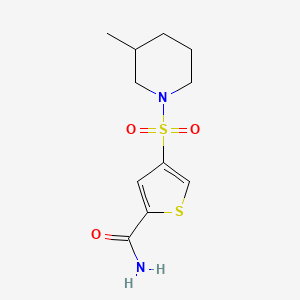![molecular formula C13H8N4O3 B5543783 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)
3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a nitrophenyl group
Applications De Recherche Scientifique
3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of O-acylamidoximes. A one-pot method can be employed, where O-acylamidoximes are prepared and subsequently cyclized using N,N′-dimethylacetamide as a solvent .
Industrial Production Methods:
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products:
Oxidation: Products include nitro derivatives and carboxylic acids.
Reduction: Products include amines and hydroxylamines.
Substitution: Products vary depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 3-(2-nitrophenyl)-1,2,4-oxadiazole
- 5-(2-nitrophenyl)-1,2,4-oxadiazole
- 3-(2-nitrophenyl)-pyridine
Comparison: 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both the pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This combination can enhance its reactivity and binding interactions compared to compounds with only one of these rings.
Propriétés
IUPAC Name |
5-(2-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-17(19)11-6-2-1-5-10(11)13-15-12(16-20-13)9-4-3-7-14-8-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSBTRLEIPRXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B5543702.png)
![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)
![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

![2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B5543733.png)

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)
![ETHYL 4-(AMINOCARBONYL)-5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B5543753.png)
![4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)


![N-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE](/img/structure/B5543796.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)
